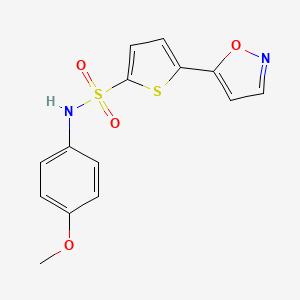![molecular formula C25H27N3O5 B14964462 ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B14964462.png)
ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzo[b]naphthyridine derivatives
Méthodes De Préparation
The synthesis of ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzo[b]naphthyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[b]naphthyridine core.
Introduction of functional groups: Various functional groups, such as methoxy and methyl groups, are introduced through substitution reactions using reagents like methyl iodide and sodium methoxide.
Acylation and esterification: The final steps involve acylation of the benzo[b]naphthyridine core with acetic anhydride, followed by esterification with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Applications De Recherche Scientifique
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of benzo[b]naphthyridine derivatives.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE can be compared with other benzo[b]naphthyridine derivatives, such as:
ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE: This compound shares a similar core structure but differs in the functional groups attached, leading to different biological activities.
4-HYDROXY-2-QUINOLONES: These compounds have a quinolone core and exhibit different pharmacological properties compared to benzo[b]naphthyridines.
INDOLE DERIVATIVES: Indole derivatives have a different heterocyclic core but may share some biological activities with benzo[b]naphthyridines.
The uniqueness of ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C25H27N3O5 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
ethyl 4-[[2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H27N3O5/c1-4-33-25(31)16-5-7-17(8-6-16)26-22(29)14-28-10-9-21-20(13-28)24(30)19-12-18(32-3)11-15(2)23(19)27-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3,(H,26,29)(H,27,30) |
Clé InChI |
FOHXRULFJYQFLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=CC(=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)carbamoyl]-7-(2,5-dimethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964384.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14964393.png)
![N-Cyclopropyl-1-(6-{[(2,3-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B14964403.png)
![N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide](/img/structure/B14964405.png)
![N-(furan-2-ylmethyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964410.png)
![2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B14964412.png)
![ethyl 4-{[(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B14964415.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964417.png)
![N-(3-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B14964422.png)
![1-[6-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide](/img/structure/B14964425.png)
![N-(2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964426.png)
![N-(2,5-dimethylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964449.png)

![4-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B14964457.png)
